molecular formula C11H10N2OS B12919604 6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 33166-86-8

6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12919604
CAS No.: 33166-86-8
M. Wt: 218.28 g/mol
InChI Key: VHAPQBJPXRZPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a partially saturated pyrimidine ring with a thione (C=S) group at position 2 and a 4-methylphenyl substituent at position 6. This compound belongs to the dihydropyrimidinone (DHPM) family, which is known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

6-(4-methylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-7-2-4-8(5-3-7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAPQBJPXRZPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662347
Record name 6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33166-86-8
Record name 2,3-Dihydro-6-(4-methylphenyl)-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33166-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-6-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes, thiourea, and β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Thioxo-6-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 4, and 6 of the pyrimidinone core. These modifications impact melting points, solubility, and reactivity.

Table 1: Substituent Effects on Physical Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key References
6-(4-Methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 6-(4-MePh), 2-S Not reported Not reported
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 6-Me, 2-S 169–170 (decomp.) 93
6-(p-Tolylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 6-(4-MePh-NH), 2-S 256.6–257.1 91.8
6-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 6-Et, 2-S Not reported High
6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 6-(3-ClPh), 2-S Not reported Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 6-(3-ClPh)) may lower melting points compared to electron-donating groups (e.g., 4-MePh) due to reduced crystallinity .
  • Amino-substituted derivatives (e.g., 6-(p-Tolylamino)) exhibit higher melting points, likely due to hydrogen-bonding interactions .

Key Findings :

  • The 4-methylphenyl derivative demonstrates moderate anti-inflammatory activity, suggesting substituent bulk may hinder target binding compared to smaller groups (e.g., 6-Me) .
  • Metal complexes (e.g., Au(III)) of 6-Me-2-thioxo derivatives show enhanced antimicrobial activity, likely due to improved membrane penetration and metal-ligand synergy .

Coordination Chemistry and Spectral Data

The thione group enables metal coordination, forming complexes with Au(III), Cu(II), and other transition metals.

Table 3: Spectral and Coordination Properties
Compound Name ¹³C NMR (C=S, C=O) Coordination Mode Key References
6-Me-2-thioxo-... 174.6 ppm (C=S), 163.0 ppm (C=O) Bidentate (S, O)
6-(4-MePh)-2-thioxo-... Not reported Predicted: S-only or S,O
6-(3-ClPh)-2-thioxo-... Not reported Not studied

Insights :

  • In 6-Me-2-thioxo-..., the thione sulfur and ketone oxygen participate in bidentate coordination with Au(III), forming stable chelates .
  • The 4-methylphenyl group may sterically hinder coordination, favoring monodentate (S-only) binding .

Biological Activity

6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, also known as 2-thioxo-6-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one, is a heterocyclic compound belonging to the class of thioxopyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of thiourea with appropriate aldehydes and β-ketoesters under acidic or basic conditions. Common solvents used in the synthesis include ethanol and methanol. The product is usually purified through recrystallization to achieve high purity levels suitable for biological testing.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of various Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these activities generally range from 10 µg/mL to 200 µg/mL .
  • Fungal Activity : The compound also displays antifungal activity against strains such as Candida albicans and Candida krusei, with comparable MIC values indicating its potential as a broad-spectrum antifungal agent .
MicroorganismActivity TypeMIC (µg/mL)
Staphylococcus aureusAntibacterial10
Escherichia coliAntibacterial50
Candida albicansAntifungal20

Anticancer Properties

The thioxopyrimidine derivatives have been investigated for their anticancer properties. In vitro studies indicate that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown cytotoxic effects against melanoma cells (B16F10), with some exhibiting significant inhibition of tyrosinase activity, which is crucial in melanin production .

Case Studies

  • In Vitro Evaluation : A study evaluated several thioxopyrimidine derivatives for their antibacterial and antifungal activities. The results indicated that compounds with a similar structural framework to this compound exhibited potent antimicrobial effects, particularly against resistant strains of bacteria .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound in B16F10 murine melanoma cells. It was found that at concentrations below 20 µM, the compound did not exhibit cytotoxicity, making it a promising candidate for further development in cancer therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.